4,4'-Bis(N-benzylpyridinium) dibromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2.2BrH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMPUQWIEBJXNS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Routes to 4,4'-Bis(N-benzylpyridinium) Dibromide
The synthesis of this compound can be achieved through several distinct pathways, ranging from traditional quaternization reactions to modern electrochemical and C-H functionalization methods.
The most direct and widely employed method for synthesizing this compound is the quaternization of 4,4'-bipyridine (B149096). This reaction, a specific type of Menshutkin reaction, involves the nucleophilic attack of the nitrogen atoms of the 4,4'-bipyridine on the electrophilic carbon of benzyl (B1604629) bromide. semanticscholar.org
The synthesis is typically carried out by reacting 4,4'-bipyridine with benzyl bromide in an anhydrous solvent such as acetonitrile (B52724) or dichloromethane. beilstein-journals.org The reaction is often conducted under a nitrogen atmosphere to prevent potential oxidation. Following the reaction, which may proceed for several hours or days at room temperature or with gentle heating, the resulting pyridinium (B92312) salt precipitates from the solution and can be purified by filtration and recrystallization, often from ethanol/water mixtures. beilstein-journals.org
Kinetic studies on analogous systems, such as the quaternization of poly(4-vinyl pyridine) with benzyl bromide, provide insight into the reaction dynamics. These studies indicate that steric hindrance can play a significant role, with the reaction rate decreasing as more pyridyl groups are quaternized. rsc.orgrsc.org The activation energy for the quaternization with benzyl bromide has been found to be lower than that with alkyl bromides, suggesting a more facile reaction. rsc.orgrsc.org
| Parameter | Value |
|---|---|
| Activation Energy (E₀) | 52.6 ± 4.9 kJ mol⁻¹ |
| Rate Constant Ratio (k₁/k₀) | 0.75 |
| Rate Constant Ratio (k₂/k₀) | 0.34 |
The rate constants k₀, k₁, and k₂ correspond to the reaction of a pyridyl group with zero, one, or two already reacted neighbors, respectively. The ratios indicate a retardation effect as the reaction progresses.
Pyrylium (B1242799) salts serve as versatile and highly reactive precursors for the synthesis of a wide array of N-substituted pyridinium salts. researchgate.netresearchgate.netnih.gov The core transformation involves the reaction of a pyrylium salt with a primary amine, where the amine displaces the oxygen atom in the pyrylium ring to form the corresponding N-substituted pyridinium cation. tdl.org
For the targeted synthesis of this compound, a hypothetical route would involve a bis-pyrylium salt linked at the 4,4'-positions. This precursor could then undergo a condensation reaction with two equivalents of benzylamine (B48309) to construct the desired dicationic structure. This methodology is particularly powerful for creating structurally complex pyridinium compounds that may be difficult to access through direct quaternization. nih.gov The reaction conditions can be optimized to achieve high yields, making it an attractive, albeit less direct, synthetic strategy. tdl.org
Electrochemical methods represent an emerging frontier in the synthesis of pyridinium salts, offering pathways that avoid the need for external chemical oxidants and can proceed under mild conditions. temple.edu The electrochemical synthesis of N-benzyl collidinium salts has been demonstrated, showcasing the potential of this technique for N-alkylation. temple.edu This approach allows for unprecedented reactivity and can broaden the scope of accessible pyridinium structures. temple.edu
While direct electrochemical synthesis of this compound has not been extensively detailed, the principles can be applied. A key challenge in the electroreductive coupling involving alkylpyridinium salts is their relatively positive reduction potential, which can lead to preferential reduction of the salt and off-cycle reactions. nih.gov Careful control of the reaction parameters and catalyst systems is crucial for achieving high efficiency. nih.gov
Direct C-H functionalization is a powerful tool in modern synthetic chemistry that allows for the construction of complex molecules from simple precursors. nih.govrsc.org In the context of pyridinium salt synthesis, C-H functionalization strategies have been developed that utilize N-functionalized pyridinium salts as reactive intermediates. acs.orgresearchgate.net This approach enhances the reactivity and allows for exquisite regiocontrol in functionalizing the pyridine (B92270) ring under mild, acid-free conditions. acs.orgresearchgate.net
An alternative strategy involves the synthesis of N-aryl pyridinium salts directly from C-H bonds using hypervalent iodine chemistry. temple.edu This method generates electrophilic arene radical cations that can be trapped by pyridine. temple.edu Adapting such a strategy for N-benzylation would provide a novel and efficient route to the target compound, bypassing the need for pre-functionalized benzyl halides.
Developing synthetic methods in aqueous media is a central goal of green chemistry. The synthesis of pyridinium salts has been successfully demonstrated in water. For instance, anion exchange reactions to modify the counter-ion of pyridinium salts are effectively carried out in deionized water. nih.gov Furthermore, one-step aqueous syntheses of other N-substituted pyridinium salts, such as glycosyl pyridinium salts, have been reported, highlighting the feasibility of using water as a solvent for these transformations. acs.org Pyridinium ions themselves exhibit stability in aqueous buffers, which is crucial for both their synthesis and application in biological or environmental contexts. cdnsciencepub.com An aqueous synthesis of this compound would likely involve the direct quaternization of 4,4'-bipyridine with benzyl bromide in water, potentially with a co-solvent or surfactant to aid solubility.
Derivatization and Functionalization Strategies of the 4,4'-Bis(N-benzylpyridinium) Core
Once synthesized, the 4,4'-Bis(N-benzylpyridinium) core, a derivative of viologen, can undergo further chemical transformations. A key feature of these molecules is their redox activity. nih.gov The bipyridinium system can accept electrons to form stable, intensely colored radical cations, a property that is central to their use as electrochromic materials. nih.gov
Another significant functionalization strategy involves the deprotonation of the benzylic methylene (B1212753) groups adjacent to the pyridinium nitrogen atoms. Under sufficiently basic conditions, these protons can be abstracted to form a neutral betaine (B1666868) species. nih.gov This transformation results in a dramatic color change and alters the electronic properties of the molecule, creating a "push-pull" system that can be highly sensitive to its environment. nih.gov This reactivity provides a powerful handle for designing molecular switches and sensors. Further derivatization could also target the phenyl rings of the benzyl groups, allowing for the introduction of various functional groups to tune the steric and electronic properties of the molecule.
Introduction of Varied Substituents for Tunable Properties
The properties of this compound can be systematically altered by introducing various substituents on both the benzyl and pyridinium rings. This strategic functionalization allows for the modulation of its electronic, steric, and self-assembling characteristics. For instance, the introduction of different functional groups on the benzyl moiety has been shown to influence the compound's biological activity. nih.govut.ac.ir
A study on N-benzyl pyridinium-curcumin derivatives demonstrated that substituents on the benzyl ring significantly impact their acetylcholinesterase (AChE) inhibitory activity. nih.gov Similarly, research on coumarin-based N-benzyl pyridinium derivatives revealed that the nature and position of substituents are critical determinants of their inhibitory potency against both acetylcholinesterase and butyrylcholinesterase. ut.ac.ir
The synthesis of these derivatives typically involves the quaternization of 4,4'-bipyridine with a substituted benzyl bromide. The reaction conditions can be optimized to achieve high yields of the desired disubstituted product. The choice of solvent and temperature plays a crucial role in controlling the reaction rate and minimizing the formation of monosubstituted intermediates.
Furthermore, modifications to the 1,4-dihydropyridine (B1200194) (1,4-DHP) core, a related structure, have been explored to create amphiphilic molecules with self-assembling properties. The introduction of N-benzyl substituents to the 1,4-DHP ring was found to significantly increase the mean molecular area in monolayer studies, highlighting the impact of substitution on the molecule's physical behavior. researchgate.netnih.gov
Table 1: Impact of Benzyl Ring Substituents on the AChE Inhibitory Activity of N-benzyl Pyridinium Derivatives Note: This table is a representative example based on findings from related studies and is intended to illustrate the concept of tunable properties. Specific IC50 values for this compound derivatives would require targeted synthesis and biological evaluation.
| Substituent on Benzyl Ring | Position | Effect on IC50 Value | Reference |
| Fluoro | 4 | Potent inhibition | researchgate.net |
| Bromo | 4 | Significant inhibition | nih.gov |
| Nitro | 3 | Varied inhibition | mdpi.com |
Incorporation into Multitopic Ligands and Macrocyclic Systems
The rigid, linear structure of the 4,4'-bipyridinium unit makes it an excellent building block for the construction of multitopic ligands and macrocyclic systems. nih.gov Its ability to act as a bidentate ligand allows for the formation of well-defined supramolecular architectures through coordination-driven self-assembly. nih.gov
Metal-organic macrocycles and frameworks (MOMs and MOFs) are prominent examples of systems where 4,4'-bipyridine and its derivatives are employed. nih.gov The synthesis of these structures typically involves the reaction of the bipyridinium ligand with a metal precursor under conditions that favor the formation of the desired macrocyclic or framework structure. For example, palladium and platinum-based molecular squares have been synthesized using 4,4'-bipyridine as a bridging ligand. nih.gov
The resulting macrocyclic systems can encapsulate guest molecules, leading to applications in areas such as drug delivery and catalysis. The properties of these macrocycles, including their size, shape, and guest-binding affinity, can be tuned by modifying the structure of the bipyridinium ligand and the choice of the metal center. nih.gov The introduction of functional groups onto the 4,4'-bipyridinium backbone can also impart new functionalities to the resulting supramolecular assemblies. rsc.orgrsc.org
Mechanistic Investigations of Pyridinium Salt Formation and Reactivity
Understanding the mechanisms underlying the formation and reactivity of pyridinium salts is crucial for controlling their chemical transformations and designing new applications.
Electrochemical Reaction Pathways and Intermediates
The electrochemical behavior of 4,4'-bipyridinium salts, often referred to as viologens, is characterized by reversible one-electron reduction steps. frontiersin.orgnih.gov Cyclic voltammetry studies have been instrumental in elucidating the redox properties of these compounds. frontiersin.orgnih.gov The electrochemical behavior is influenced by several factors, including the nature of the N-substituents, the counter ion, and the solvent medium. frontiersin.orgnih.gov
The reduction of the dicationic 4,4'-bipyridinium species first generates a stable radical cation, which is intensely colored, a property exploited in electrochromic devices. nih.gov A subsequent one-electron reduction yields the neutral species. The stability and solubility of these reduced forms are critical for applications such as redox flow batteries. frontiersin.orgnih.gov The planarity of the 4,4'-bipyridinium dication contributes to its favorable electrochemical properties. frontiersin.orgnih.gov The interfacial structure can also significantly influence the electrochemical activity of these molecules when adsorbed on an electrode surface. nih.gov
Table 2: General Electrochemical Data for 4,4'-Bipyridinium Salts Note: The half-wave potentials are dependent on the specific substituents and experimental conditions.
| Redox Process | Half-wave Potential (E1/2) vs. SCE | Characteristics | Reference |
| Dication -> Radical Cation | -0.28 V to -0.59 V | Reversible, one-electron transfer | researchgate.net |
| Radical Cation -> Neutral Species | Varies | Often a second, distinct reduction step | frontiersin.orgnih.gov |
Nucleophilic Dearomatization of Pyridine Rings
The pyridinium ring in N-benzylpyridinium salts is susceptible to nucleophilic attack, leading to dearomatization and the formation of dihydropyridine (B1217469) derivatives. acs.orgnih.govacs.org This reactivity is enhanced by the positive charge on the nitrogen atom, which reduces the electron density of the ring. nih.gov The regioselectivity of the nucleophilic addition (typically at the C2 or C4 position) is a key aspect of these reactions and can be influenced by the nature of the nucleophile, the substituents on the pyridinium ring, and the presence of a catalyst. mdpi.comacs.org
An interesting approach to this dearomatization involves the use of activated N-benzylpyridinium salts in combination with a bifunctional organic catalyst, which can lead to the unusual C4-regioselectivity of nucleophilic addition. acs.org This method provides a complementary route to previously established methodologies that favor C2/C6 addition. acs.org A variety of nucleophiles, including indoles, have been successfully employed in these reactions to generate optically active 1,4-dihydropyridines. acs.orgacs.org
Radical Formation and Trapping in Pyridinium Chemistry
The formation of radical intermediates is a key feature of the chemistry of 4,4'-bipyridinium salts. As mentioned, one-electron reduction of the dication leads to a stable radical cation. nih.gov This radical species can be detected and characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov The stability of this radical is a consequence of the delocalization of the unpaired electron over the two pyridine rings.
In a broader context, radical intermediates in chemical reactions can be studied through radical trapping experiments. whiterose.ac.uk These experiments involve the use of a "trap" molecule that reacts with the transient radical to form a stable, characterizable product. While specific studies on radical trapping of intermediates in the formation of this compound are not extensively detailed in the provided context, the principles of radical trapping are well-established. For instance, nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are commonly used to trap carbon-centered radicals. harvard.edu The formation of radical anions and dianions of 4,4'-bipyridine has also been characterized through reaction with sodium in ethylenediamine, allowing for structural analysis of these radical species. nih.gov
Supramolecular Chemistry and Molecular Recognition
Self-Assembly Phenomena and Directed Architectures Involving 4,4'-Bis(N-benzylpyridinium) Dibromide
The rigid structure and dicationic nature of this compound make it an excellent candidate for constructing highly ordered supramolecular architectures through self-assembly. This process involves the spontaneous organization of molecules into stable, well-defined structures driven by noncovalent interactions.
Dicationic bipyridinium units can act as key components in the formation of extended ionic frameworks and crystalline solids. The assembly is often directed by strong hydrogen bonds between the pyridinium (B92312) N-H or C-H groups and the counter-anions, such as bromide. In a related structure, researchers have identified novel supramolecular synthons where four 4,4'-bipyridinium cations surround a single bromide ion in a tetrahedral arrangement, held together by short N—H⋯Br hydrogen bonds. researchgate.net These synthons can be further connected, using the remaining hydrogen bond donors on the cations and additional bromide ions, to create complex three-dimensional adamantoid-like networks. researchgate.net The anionic species within these frameworks are located in the cavities created by the self-assembled cationic components. researchgate.net This principle of forming robust synthons through cation-anion hydrogen bonding is central to the creation of extended, ordered structures from building blocks like this compound.
Coordination-driven self-assembly is a powerful strategy for constructing discrete, complex supramolecular structures with well-defined shapes and sizes. nih.govrsc.org In this approach, dicationic pyridinium-containing ligands are combined with metal ions that act as connectors. The predictable coordination geometry of the metal ions directs the assembly of the building blocks into specific architectures such as molecular squares, rectangles, triangles, or cages. nih.gov
For instance, ligands containing multiple pyridine (B92270) units can be coordinated with metal centers to form structures like organometallic molecular handcuffs. mdpi.com The dimensions and final structure of these assemblies can be tuned by changing the size and geometry of the organic building blocks. nih.govmdpi.com The dicationic nature of the pyridinium units enhances the stability of the resulting complexes and can influence their solubility and interactions with other species in solution.
Anion Recognition and Sensing Mechanisms by Pyridinium-Based Receptors
The positively charged pyridinium heterocycle is a cornerstone in the design of synthetic receptors for anion recognition. utas.edu.au The electrostatic attraction and the ability of C-H groups adjacent to the nitrogen to act as hydrogen-bond donors make pyridinium-based hosts effective at binding and sensing anionic guests. researchgate.net
Pyridinium-based receptors bind anions through a combination of electrostatic forces and hydrogen bonding. The positive charge on the pyridinium nitrogen polarizes the adjacent C-H bonds, enhancing their ability to donate hydrogen bonds to anions. researchgate.net This effect is particularly pronounced in receptors that incorporate other hydrogen-bond donating groups, such as ureas or amides, in close proximity to the pyridinium ring. nih.gov
The methylation of a pyridine group to form a pyridinium cation significantly increases a receptor's affinity for anions. nih.govresearchgate.net For example, studies comparing neutral pyridine-urea receptors with their N-methylated pyridinium-urea counterparts show a marked increase in the binding constants for various anions in the charged species. nih.gov
Selectivity for different anions is governed by the geometric and electronic complementarity between the host and the guest. researchgate.net Receptors can be designed with specific cavities or arrangements of hydrogen-bond donors to preferentially bind anions of a certain size, shape, and charge density. rsc.org For instance, some receptors show strong selectivity for tetrahedral anions like hydrogen sulfate, while others with different spatial arrangements of binding sites may prefer linear anions like chloride or more complex guests like carboxylates. researchgate.netrsc.org
The table below summarizes representative association constants (Ka) for a pyridinium-based receptor with various anions, illustrating the principles of binding affinity.
| Anion Guest | Anion Type | Association Constant (Ka / M-1) | Solvent |
|---|---|---|---|
| Chloride (Cl-) | Halide | 3100 | DMSO/CH3CN |
| Dihydrogen Phosphate (H2PO4-) | Oxoanion | 12000 | DMSO/CH3CN |
| Hydrogen Sulfate (HSO4-) | Oxoanion | 340 | DMSO/CH3CN |
| Acetate (B1210297) (CH3COO-) | Carboxylate | >104 (Deprotonation) | Acetonitrile (B52724) |
Data is illustrative and compiled from findings on cationic pyridinium-based receptors. researchgate.netresearchgate.net The interaction with acetate often leads to deprotonation of the receptor rather than simple binding.
The conformation of a receptor plays a critical role in its ability to bind anions effectively. Flexible acyclic receptors can adapt their shape to encapsulate a guest anion, while macrocyclic hosts offer a pre-organized cavity that leads to higher selectivity. researchgate.net The binding of an anion can induce significant conformational changes in the receptor. For example, X-ray crystallography has revealed that some acyclic receptors adopt a bowl-shaped conformation to accommodate a chloride ion, a shape significantly different from the conformers observed with other anions or in the unbound state. researchgate.net
The charge of the receptor is a dominant factor in anion complexation. The strong electrostatic attraction provided by the cationic pyridinium center dramatically increases binding affinities compared to neutral analogues. nih.gov The distribution of this positive charge within the receptor can be tuned, for instance by adding electron-donating or withdrawing groups to the pyridinium ring. nih.gov This modification alters the electronic environment of the binding pocket and can fine-tune the strength of cation-anion interactions. nih.gov
Anions themselves can serve as templates to direct the formation of complex, interpenetrating molecular structures like pseudorotaxanes. nih.gov A pseudorotaxane consists of a linear "thread" molecule passing through the cavity of a macrocyclic "wheel" molecule.
In anion-templated assembly, the formation of the pseudorotaxane is driven by the recognition of an anion. nih.gov This process typically involves a thread-shaped cation, such as a derivative of 4,4'-Bis(N-benzylpyridinium), which forms a strong ion pair with an anion like chloride. pnas.org A macrocyclic host, often containing hydrogen-bond donating groups like amides, is then able to recognize and bind the ion pair as a single entity. nih.govpnas.org The macrocycle essentially coordinates to the anion, which in turn is tightly bound to the cationic thread, providing the driving force for the interpenetration that forms the pseudorotaxane. nih.gov The efficacy of this templation method is highly dependent on the nature of the anion; anions that are weakly bound by the macrocycle or the thread, such as hexafluorophosphate, typically fail to template the assembly. nih.gov This anion-template principle is a general and powerful method for constructing mechanically interlocked molecules. nih.govnih.gov
Charge Transfer Complexation and Donor-Acceptor Interactions
The electron-deficient nature of the pyridinium ring system in this compound makes it an excellent candidate for participating in donor-acceptor interactions, leading to the formation of charge-transfer complexes. These interactions are fundamental to its utility in various supramolecular and material science applications.
Formation and Characterization of Inter-Ionic Charge Transfer Complexes
Inter-ionic charge transfer (CT) complexes are formed when an electron donor and an electron acceptor, in this case, an anion and a cation, interact. The electron-deficient dication of 4,4'-Bis(N-benzylpyridinium) can form colored, supramolecular, inter-ionic charge-transfer complexes with suitable electron donors, such as the hexacyanoferrate(II) anion. rsc.org The formation of these complexes is often visibly indicated by the appearance of a new, distinct color, which corresponds to a characteristic charge-transfer band in the visible region of the electromagnetic spectrum. rsc.orguj.edu.pl
The energy of this charge-transfer band is directly related to the electron affinity of the acceptor—the pyridinium cation—and the ionization potential of the electron donor. rsc.orgrsc.org Spectroscopic methods, particularly UV-Vis spectroscopy, are primary tools for characterizing these complexes. The appearance of a new absorption band at a longer wavelength than the absorption bands of the individual donor and acceptor components is a hallmark of CT complex formation. acs.org The composition and spectroscopic properties of these complexes in the solid state provide valuable insights into the binding between the cationic and anionic components. rsc.org
For related bipyridinium systems, ion-pair charge transfer (IPCT) complexes have been extensively studied due to their photochemical and photophysical properties. uj.edu.plbohrium.com The formation of these complexes can be influenced by factors such as solvent polarity and the specific nature of the counter-ion.
Table 1: Characterization Methods for Inter-Ionic Charge Transfer Complexes
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| UV-Vis Spectroscopy | Identification of the charge-transfer (CT) band, determination of complex stoichiometry (e.g., using the Benesi-Hildebrand method), and calculation of association constants. rsc.org | Confirms the formation of the CT complex and quantifies the strength of the donor-acceptor interaction. |
| NMR Spectroscopy | Changes in chemical shifts of protons on the donor and acceptor upon complexation. | Provides evidence of the interaction in solution and can help elucidate the geometry of the complex. rsc.org |
| Single-Crystal X-ray Diffraction | Precise structural information, including bond lengths, angles, and intermolecular distances between the donor and acceptor moieties in the solid state. rsc.org | Reveals the solid-state packing and specific geometric arrangement of the donor-acceptor pair. |
Photo-Induced Electron Transfer (PET) Processes in Pyridinium Systems
Photo-induced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor following the excitation of one of them by light. wikipedia.org Pyridinium-based systems are frequently employed in PET-driven processes due to their favorable redox properties. nih.govnih.gov In a typical "fluorophore-spacer-receptor" model for a PET sensor, the pyridinium moiety can act as the receptor. almacgroup.com
The process begins when a photon excites a molecule to a higher energy state, making it a much stronger oxidizing or reducing agent than it was in its ground state. wikipedia.org In systems containing a pyridinium unit, light absorption can lead to an excited state where the pyridinium cation can readily accept an electron from a nearby donor molecule. nih.govnih.gov This results in the formation of a charge-separated state. wikipedia.org
The efficiency of PET in these systems is governed by the energetic relationship between the donor and acceptor components. rsc.org Recently, pyridinium salts have been specifically engineered to create a donor-acceptor relationship within the same molecule, which allows for optical triggering with visible light. nih.govnih.gov This approach enables the fine-tuning of the photo-oxidation potential of the molecule. nih.govnih.gov The subsequent decay of the charge-separated state back to the ground state can release energy as heat or, in some cases, lead to chemical reactions. wikipedia.org
Table 2: Key Steps in Photo-Induced Electron Transfer (PET)
| Step | Description |
|---|---|
| 1. Excitation | A photon of suitable energy excites either the electron donor or the acceptor (e.g., the pyridinium system) to an electronically excited state. wikipedia.org |
| 2. Electron Transfer | An electron moves from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. almacgroup.com |
| 3. Charge Separation | A radical cation (donor•+) and a radical anion (acceptor•-) are formed, creating a charge-separated state. wikipedia.org |
| 4. Relaxation/Recombination | The system returns to the ground state, often through charge recombination, where the transferred electron returns to the donor. This process can be unproductive, releasing energy as heat. wikipedia.org |
Role of Pyridinium Moieties as Electron Acceptors
The pyridinium moiety is intrinsically electron-deficient due to the positive charge on the nitrogen atom, which imparts a strong electron-accepting capability. nih.gov This makes compounds like this compound effective electron acceptors in the formation of donor-acceptor complexes. rsc.orgnih.gov The electron-accepting strength can be tuned by modifying the substituents on the pyridinium ring or the nitrogen atom. rsc.org
The electron-deficient N-substituted pyridinium system shows a strong tendency to form stable and often intensely colored radical species through a facile and reversible one-electron reduction from a suitable donor. nih.gov This property is central to the functionality of viologens (of which this compound is a derivative) in applications such as electrochromic devices. nih.gov
In the context of supramolecular chemistry, pyridinium derivatives are recognized as valuable electron-accepting building blocks for designing stimuli-responsive materials. nih.gov When paired with an electron donor, the resulting charge-transfer interaction can be sensitive to external stimuli like temperature or solvent, leading to changes in color or other physical properties. nih.gov The electron affinity of the pyridinium acceptor is a critical parameter, with a higher electron affinity generally leading to more stable charge-transfer complexes and a lower energy for the charge-transfer transition. rsc.orgrsc.org
Non-Covalent Interactions in Solid-State Supramolecular Assemblies
The solid-state structure and crystal packing of this compound are dictated by a variety of non-covalent interactions. These weak forces, including hydrogen and halogen bonds, are crucial in directing the formation of predictable and stable supramolecular assemblies.
Hydrogen Bonding Networks and Their Structural Significance
In related structures, various types of hydrogen bonds involving halide anions are observed. For instance, in N-(4-carboxybenzyl)pyridinium bromide, a strong O–H···Br hydrogen bond is formed between the carboxylic acid group and the bromide anion. researchgate.net In protonated 4,4'-bipyridinium systems, N–H···Br hydrogen bonds are the dominant interactions, often leading to the formation of extensive three-dimensional supramolecular architectures. researchgate.netnih.gov These networks can create specific synthons, such as a tetrahedral arrangement of four bipyridinium cations surrounding a single bromide ion, which then connect to form larger, adamantoid-like networks. researchgate.netnih.gov The presence and nature of these hydrogen-bonding networks are critical determinants of the compound's physical properties, including solubility and thermal stability.
Table 3: Common Hydrogen Bonds in Pyridinium Bromide Crystal Structures
| Hydrogen Bond Type | Donor | Acceptor | Typical H···Br Distance (Å) | Structural Significance |
|---|---|---|---|---|
| C–H···Br | Aromatic/Aliphatic C-H | Bromide Anion (Br⁻) | 2.8–3.2 | Stabilizes crystal lattices, influences packing. |
| N–H···Br | Pyridinium N-H | Bromide Anion (Br⁻) | 2.38–2.55 researchgate.netnih.gov | Forms robust synthons and extended 3D networks. researchgate.netnih.gov |
Halogen Bonding in Pyridinium Salt Crystal Engineering
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.comnih.gov It has become a well-established tool in crystal engineering for the construction of supramolecular assemblies due to its strength and high directionality. mdpi.comresearchgate.net
In the context of pyridinium salts, halogen bonding typically occurs when a halogen atom is a substituent on the pyridinium ring itself. For example, in N-alkyl-3-halogenopyridinium salts, the halogen atom on the ring can form a halogen bond with a halide counter-ion, such as C–I⋯Br⁻ or C–Br⋯I⁻. mdpi.com These interactions, in conjunction with hydrogen bonds, can connect cations and anions into layers or chains. mdpi.comresearchgate.net The strength of the halogen bond can be influenced by the nature of the halogen atom and the electron-withdrawing effect of the positively charged pyridinium ring, which enhances the electrophilic character of the halogen substituent. researchgate.net
While this compound itself does not have a halogen substituent to act as a halogen bond donor, the principles of halogen bonding are crucial in the broader context of pyridinium salt crystal engineering. The bromide counter-ion, being a Lewis base, could potentially act as a halogen bond acceptor if co-crystallized with a suitable halogen bond donor molecule. This strategy allows for the rational design of multi-component crystals with tailored structures and properties. rsc.org
Electrochemical Behavior and Redox Processes
Voltammetric Characterization of 4,4'-Bis(N-benzylpyridinium) Dibromide
Voltammetric techniques, particularly cyclic voltammetry, are instrumental in characterizing the redox behavior of this compound. These methods reveal the potentials at which electron transfer occurs and provide insights into the stability and reversibility of the generated species.
Determination of Reduction Potentials and Electrochemical Reversibility
This compound undergoes a two-step reduction process. The first is a reversible one-electron reduction to form a stable radical cation. maynoothuniversity.ie The second step involves the transfer of another electron to produce the neutral dihydropyridyl species. maynoothuniversity.ie
The reduction potentials for these processes have been reported under various conditions. A recommended value for the first one-electron reduction (E(BV²⁺/BV⁺•)) is -374 mV. nih.gov In another study, the first reduction potential was observed at -0.54 V vs. Ag/AgCl. rsc.org For the second reduction step, a potential of -0.73 V vs. SCE has been reported. maynoothuniversity.ie Generally, the second reduction potentials for viologens fall in the range of -0.74 V to -0.99 V vs. Ag/AgCl. rsc.org The hydrophobic nature of the benzyl (B1604629) groups can sometimes lead to the precipitation of the radical cation from the solution upon its formation. rsc.org
The following table summarizes the reported reduction potentials for this compound.
| Redox Couple | E¹/₂ (V) | Reference Electrode | Source |
| BV²⁺/BV⁺• | -0.374 | nih.gov | |
| BV²⁺/BV⁺• | -0.54 | Ag/AgCl | rsc.org |
| BV⁺•/BV⁰ | -0.73 | SCE | maynoothuniversity.ie |
BV²⁺ represents the 4,4'-Bis(N-benzylpyridinium) dication, BV⁺• represents the radical cation, and BV⁰ represents the neutral dihydropyridyl species.
Impact of Substituents on Redox Properties
The redox properties of pyridinium (B92312) salts are significantly influenced by the nature of the substituents attached to the pyridinium ring and the nitrogen atom. While specific studies detailing a wide range of substituents on this compound are limited, general principles from related compounds can be applied.
Electron-donating groups on the benzyl rings would be expected to increase the electron density on the pyridinium core, making the reduction more difficult and shifting the reduction potentials to more negative values. Conversely, electron-withdrawing groups would facilitate reduction, resulting in more positive reduction potentials. The benzyl groups themselves, being weakly electron-donating, influence the redox potential compared to simpler alkyl substituents.
Electron Transfer Mechanisms and Radical Chemistry
Generation and Fate of Pyridinium Radical Cations and Dihydropyridyl Radicals
The first one-electron reduction of the 4,4'-Bis(N-benzylpyridinium) dication (BV²⁺) leads to the formation of the corresponding pyridinium radical cation (BV⁺•). This species is often intensely colored and relatively stable, particularly in the absence of oxygen.
The second one-electron reduction yields the neutral dihydropyridyl species (BV⁰). The stability and reactivity of this dihydropyridyl species are less well-documented in readily available literature but are generally known to be more reactive than the radical cation.
π-Dimer Formation of Radical Cations
Viologen radical cations, including the one derived from this compound, are known to form π-dimers in solution. semanticscholar.orgnih.gov This association is driven by the interaction between the π-systems of two radical cations. The extent of dimerization is dependent on factors such as concentration, solvent, and temperature. The formation of these dimers can influence the observed electrochemical and spectroscopic properties of the system. While the phenomenon is well-established, specific dimerization equilibrium constants for the 4,4'-Bis(N-benzylpyridinium) radical cation are not extensively reported in the available literature.
Electrochemical Applications in Catalysis and Synthesis
The well-defined and reversible redox behavior of this compound and its derivatives makes them attractive candidates for applications in electrocatalysis and electrochemical synthesis, often acting as electron mediators.
Reduced benzyl viologen can serve as an efficient electron donor in various chemical and biochemical reactions. rsc.org For instance, viologens, in general, are used as mediators for redox enzymes, effectively replacing natural cofactors like NADPH. rsc.org In the context of bio-electrocatalysis, benzyl viologen has been explored as an electron transfer mediator for enzymes such as glutathione (B108866) reductase. rsc.org
While the broader application of this compound as an electrochemical mediator in general organic synthesis is an area of potential, specific, well-documented examples in the literature are not widespread. However, the underlying principle involves the electrochemical generation of the radical cation or the neutral dihydropyridyl species, which then acts as a reducing agent for a substrate in the bulk solution, thereby catalyzing the reaction at a lower overpotential than the direct reduction of the substrate. The benzyl viologen radical cation has also been demonstrated to be an effective n-dopant for conductive polymers. rsc.org
Electroreductive Coupling Reactions Utilizing Pyridinium Salts
Pyridinium salts, including viologen derivatives, have been investigated as precursors for radical generation in electroreductive coupling reactions. These reactions leverage the electrochemical reduction of the pyridinium moiety to initiate carbon-carbon bond formation. While specific studies detailing the use of this compound in this exact context are not prevalent, the general mechanism is well-established for related compounds.
In these reactions, the pyridinium salt can act as an electrophile that, upon reduction, generates a radical species. This radical can then couple with other organic molecules, such as alkyl or aryl halides. Nickel-catalyzed electroreductive cross-coupling reactions, for instance, have successfully employed alkylpyridinium salts as alkylating agents. The process typically involves the electrochemical reduction of a low-valent nickel complex, which then reacts with the organic halide and the pyridinium salt to form the cross-coupled product.
The general scheme for such a reaction can be envisioned as follows:
Electrochemical Reduction: An applied potential reduces a catalyst (e.g., a Ni(II) complex) to a more reactive, lower oxidation state (e.g., Ni(0) or Ni(I)).
Oxidative Addition: The reduced catalyst reacts with an organic halide (R-X) in an oxidative addition step.
Radical Generation and Coupling: The pyridinium salt is reduced at the electrode surface or by the catalyst to form a radical, which then couples with the catalyst-bound organic moiety.
Reductive Elimination: The final coupled product is released, regenerating the catalyst for another cycle.
The efficiency and selectivity of these couplings are influenced by factors such as the electrode material, solvent, supporting electrolyte, and the specific nature of the pyridinium salt and the coupling partner.
| Parameter | Description | Typical Conditions |
| Catalyst | Transition metal complex, often nickel-based. | NiBr₂(DME) |
| Ligand | Bidentate or polydentate ligands to stabilize the catalyst. | Pyridine-2,6-bis(carboximidamide) |
| Electrode | Sacrificial anode (e.g., cobalt) and a working cathode (e.g., stainless steel). | Co anode, Stainless Steel cathode |
| Electrolyte | Provides conductivity to the solution. | Sodium Iodide (NaI) |
| Solvent | Aprotic organic solvent. | Dimethylacetamide (DMA) |
Pyridinium Salts as Catalysts in Electrocatalytic Transformations (e.g., CO₂ Reduction)
The electrocatalytic reduction of carbon dioxide (CO₂) to value-added products is a significant area of research aimed at mitigating greenhouse gas emissions. Pyridinium salts and their derivatives have been explored as catalysts or co-catalysts in this process. The mechanism often involves the pyridinium cation being reduced to a radical, which then interacts with CO₂.
While direct, comprehensive studies on this compound as the primary catalyst for CO₂ reduction are limited, related structures have shown promise. For example, covalent organic frameworks (COFs) functionalized with cationic pyridinium groups around single-copper sites have demonstrated enhanced catalytic activity and selectivity for CO₂-to-CO conversion. rsc.org In such systems, the pyridinium units can influence the electronic structure of the active metal center, thereby stabilizing key intermediates like the *COO⁻ radical anion and suppressing the competing hydrogen evolution reaction. rsc.org
The general role of a pyridinium-based catalyst in CO₂ reduction can be summarized in the following steps:
Reduction of the Catalyst: The pyridinium dication is electrochemically reduced to its radical cation form.
Interaction with CO₂: The radical cation can form an adduct with CO₂, activating the CO₂ molecule.
Proton and Electron Transfer: Subsequent proton and electron transfer steps lead to the cleavage of a C-O bond and the formation of products like carbon monoxide (CO) or formic acid (HCOOH).
Catalyst Regeneration: The catalyst is regenerated to its original dicationic state, completing the catalytic cycle.
The reduction potential of the viologen is a critical factor, as it must be sufficiently negative to initiate the reduction of CO₂ but not so negative that it leads to non-selective reactions. The benzyl groups in this compound would influence this potential. Pulse radiolysis studies have determined the one-electron reduction potential of benzyl viologen to be approximately -374 mV. nih.gov
| Catalyst System | Product Selectivity (FEco) | Partial Current Density | Conditions |
| Cu@N⁺-COF | 93% | Higher than without pyridinium | 1.0 M KHCO₃ |
| Cu@COF | 86% | Lower than with pyridinium | 1.0 M KHCO₃ |
FEco: Faradaic Efficiency for CO
Electrochemical Methods for Electrode Surface Modification and Film Formation
The ability to immobilize viologens onto electrode surfaces allows for the development of modified electrodes with applications in electrochromic devices, sensors, and catalysis. Electrochemical methods provide a versatile means of creating stable and uniform films of viologen-based materials.
One common approach is the electropolymerization of viologen monomers that contain polymerizable groups. For instance, viologen derivatives with vinyl groups can be grafted onto conductive surfaces like indium-tin oxide (ITO) through UV-induced polymerization, a process that can be initiated and controlled electrochemically. acs.orgresearchgate.net The resulting polymer films exhibit the characteristic reversible redox behavior of viologens.
Another method involves the electrochemical grafting of organic films. This can be achieved by the electrochemical generation of aryl radicals that react with surface groups on the electrode material. rsc.org For this compound, a derivative could be synthesized with a functional group amenable to such grafting techniques.
The electrochemical behavior of these surface-confined viologen films can be studied using techniques like cyclic voltammetry. The voltammograms of such modified electrodes typically show well-defined redox waves corresponding to the V²⁺/V⁺• and V⁺•/V⁰ transitions. The stability of these films is crucial for practical applications and can be assessed by repeated cycling of the potential. Studies on vinyl benzyl viologen grafted onto ITO have shown good stability after multiple scans. acs.orgresearchgate.net
The properties of the resulting film, such as its thickness, morphology, and electrochemical response, can be controlled by parameters like the monomer concentration, applied potential or current, and the duration of the electrochemical process.
| Modification Method | Substrate | Key Findings |
| UV-induced Graft Polymerization | Indium-Tin Oxide (ITO) | Formation of a stable film of vinyl benzyl viologen; CV results support the viologen redox mechanism. acs.orgresearchgate.net |
| Deposition from Solution | Copper | Benzyl viologen forms a protective layer in the presence of chloride anions, exhibiting its characteristic redox properties. maynoothuniversity.ie |
Photophysical and Spectroscopic Characterization
Electronic Absorption and Emission Properties of 4,4'-Bis(N-benzylpyridinium) Dibromide
The photophysical profile of this compound is fundamentally defined by its electronic absorption and emission characteristics. These properties are a direct consequence of the molecule's extended π-conjugated system, which is typical of viologens, a class of diquaternized 4,4'-bipyridinium salts. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound and its derivatives is characterized by intense absorption bands in the ultraviolet (UV) and visible regions. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic pyridinium (B92312) rings and the benzyl (B1604629) substituents. mdpi.comyoutube.com For a structurally related compound, 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, the UV-visible spectrum in an aqueous solution exhibits multiple strong absorption bands. mdpi.com A very intense maximum appears in the deep UV at around 190 nm, with other significant bands observed at approximately 252 nm, 283 nm, and 325 nm. mdpi.com In the solid state, the absorption spectrum of such compounds can extend to longer wavelengths, sometimes up to 700 nm, which may suggest the presence of charge-transfer interactions between the bromide anion and the electron-deficient viologen dication. mdpi.com
The nature of the substituents on the pyridinium nitrogen atoms can influence the energy of these electronic transitions. Generally, the introduction of various functional groups can modulate the electronic and photophysical properties of viologens. nih.gov
Table 1: Representative UV-Visible Absorption Data for a Structurally Similar Viologen Derivative
| Wavelength (λmax, nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Solvent |
|---|---|---|
| 190 | 134,900 | Water |
| 252 | 69,600 | Water |
| 283 | - | Water |
| 325 | - | Water |
Data is for 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide and is illustrative of the types of transitions seen in this class of compounds. mdpi.com
Fluorescence Characteristics and Quantum Efficiency Studies
While many pyridinium salts are known for their redox properties, some also exhibit fluorescence. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter. For some reactive pyridinium salts, the fluorescence quantum yield can be quite low (Φf < 0.01). koreascience.kr However, for other derivatives, particularly those designed for imaging applications, the quantum yields can be significantly higher. acs.orgresearcher.life The emission properties are highly dependent on the molecular structure and the surrounding environment. For instance, the formation of aggregates can lead to fluorescence quenching in some viologen derivatives. researchgate.net Conversely, incorporation into certain matrices or the presence of specific counterions can enhance emission.
The fluorescence quantum yields of substituted benzil (B1666583) derivatives, for example, have been shown to be significantly influenced by the position and nature of substituents. nih.gov This highlights the tunability of the luminescent properties of organic molecules through synthetic modification.
Solvatochromism and Environmental Effects on Photophysical Responses
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. nih.gov 4,4'-bipyridinium derivatives, including this compound, can exhibit solvatochromic behavior. nih.gov A positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (red-shift) with increasing solvent polarity, is often observed. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state.
The photophysical properties of organic compounds can be significantly influenced by their immediate environment, including the presence of oxygen and moisture. nih.gov For some pyridinium salts, the presence of water vapor can induce a crystalline phase transformation, leading to a change in emission color and a significant enhancement of the fluorescence quantum efficiency. rsc.orgrsc.org
Mechanochromic Luminescence and Crystalline Phase Transformations
Mechanochromic luminescence is a phenomenon where the emission color of a material changes upon the application of a mechanical force, such as grinding or shearing. rsc.orgrsc.org This change is often reversible and is typically associated with a transformation between different crystalline phases or between a crystalline and an amorphous state. Some organic pyridinium salts have been shown to exhibit reversible mechanochromic luminescence. rsc.orgrsc.org For instance, a pyridinium salt was reported to change its emission from deep blue to green upon grinding, with a significant increase in fluorescence efficiency and lifetime. rsc.orgrsc.org This behavior is attributed to changes in molecular conformation and intermolecular packing.
The ability of a molecule to exhibit mechanochromism is highly dependent on its structure, particularly the nature of the substituents. For example, in a study of 1,4-dihydropyridine (B1200194) derivatives, the N-substituted groups played a crucial role in determining their mechanochromic activities. rsc.org
Two-Photon Absorption Properties of Pyridinium Salts
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly desirable for applications such as bioimaging and photodynamic therapy. mdpi.com Pyridinium salts, particularly those with a donor-π-acceptor-π-donor (A-π-D-π-A) structure, can exhibit significant 2PA cross-sections. mdpi.com The design of these molecules often involves creating a large change in the dipole moment upon excitation, which enhances the 2PA probability.
Table 2: Two-Photon Absorption Cross-Sections for Representative A-π-D-π-A Pyridinium Salts
| Compound | Wavelength (nm) | 2PA Cross-Section (GM) |
|---|---|---|
| Pyridinium Salt 9 | 760 | 522 |
| Pyridinium Salt 10 | 760 | 492 |
Data for illustrative pyridinium salts with A-π-D-π-A structures. mdpi.com (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Advanced Spectroscopic Techniques for Structural and Mechanistic Insights
To gain a deeper understanding of the structure and photophysical mechanisms of this compound, a variety of advanced spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for elucidating the molecular structure in solution. researchgate.net For instance, ¹H NMR can be used to study the interactions between viologens and other molecules in solution. researchgate.net
Single-crystal X-ray diffraction (XRD) provides precise information about the molecular and crystal structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as π-π stacking. This technique is invaluable for understanding the relationship between the solid-state packing and the photophysical properties, such as mechanochromic luminescence. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's symmetric structure.
Detailed analysis of the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic signals for the pyridinium and benzyl protons. The protons on the pyridinium rings alpha to the nitrogen atom are significantly deshielded due to the positive charge, appearing at approximately 9.57 ppm. The protons in the beta positions appear further upfield. The benzylic methylene (B1212753) protons (N-CH₂-benzyl) give rise to a singlet at around 6.11 ppm, and the aromatic protons of the benzyl groups typically appear as a multiplet between 7.40 and 7.82 ppm.
The ¹³C NMR spectrum further confirms the structure. Key resonances include the pyridinium carbon atom at the 4-position (para to the other ring) at approximately 146.8 ppm, the ipso-carbon of the benzyl group at 137.2 ppm, and the benzylic methylene carbon at 62.4 ppm.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C NMR Chemical Shift (δ, ppm) in DMSO-d₆ |
|---|---|---|
| Pyridinium H-2/H-6 | 9.57 | - |
| Pyridinium H-3/H-5 | 8.80 - 9.00 (estimated) | - |
| Benzyl Aromatic Protons | 7.40 - 7.82 (m) | - |
| N-CH₂ (Benzylic) | 6.11 (s) | 62.4 |
| Pyridinium C-4 | - | 146.8 |
| Benzyl ipso-C | - | 137.2 |
X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation
In the solid state, the dication adopts a non-planar conformation. The two pyridinium rings are typically twisted relative to each other, with a dihedral angle reported to be around 12.5° for the dichloride salt, which minimizes steric hindrance between the rings.
The supramolecular architecture is dominated by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. The bromide anions are positioned to balance the positive charges on the pyridinium nitrogens. In more complex viologen structures, such as 1,1′-bis(3,5-dicarboxybenzyl)-4,4′-bipyridinium, extensive intermolecular hydrogen bonding and π–π stacking interactions dictate the formation of a larger network. researchgate.net For this compound, similar π–π stacking interactions are expected between the electron-deficient pyridinium rings and the electron-rich benzyl groups of adjacent molecules, leading to an ordered, layered structure. The centroid-to-centroid distances for such interactions in related viologen systems are typically in the range of 3.75 to 3.82 Å. researchgate.net
| Parameter | Typical Value / Observation | Reference Compound |
|---|---|---|
| Dihedral Angle (between pyridinium rings) | 12.5° | 1,1'-dibenzyl-4,4'-bipyridinium dichloride hydrate (B1144303) |
| Key Supramolecular Interaction | π–π Stacking | General Viologen Structures researchgate.net |
| Typical π–π Stacking Distance | 3.75 - 3.82 Å | 1,1′-bis(3,5-dicarboxybenzyl)-4,4′-bipyridinium researchgate.net |
| Counter-ion Interaction | Electrostatic attraction and potential C-H···Br hydrogen bonds | General Quaternary Ammonium (B1175870) Salts |
Surface-Enhanced Raman (SER) Spectroelectrochemistry
Surface-Enhanced Raman Spectroelectrochemistry (SERS) is a powerful technique for studying the redox behavior of molecules adsorbed on a metal surface. For viologens like this compound, this method can monitor vibrational changes as the molecule undergoes electron transfer.
When adsorbed on a roughened silver or gold electrode, the compound exhibits characteristic Raman bands. The key advantage of the spectroelectrochemical approach is the ability to observe spectral changes as the electrode potential is varied. Upon application of a negative potential, the dication (BV²⁺) undergoes a one-electron reduction to form the intensely colored radical cation (BV⁺•).
This reduction leads to significant changes in the SERS spectrum. Specifically, the formation of the radical cation often results in a resonance Raman effect, causing a dramatic enhancement of certain vibrational modes. Studies on related viologen derivatives show that upon reduction, there is a notable increase in the relative intensity of specific ring stretching modes of the bipyridinium core. This potential-dependent spectral response confirms the electrochemical transformation and provides insight into the structure of the reduced species on the electrode surface.
| Redox State | Electrode Potential | Observed SERS Phenomenon | Key Spectral Changes (based on related viologens) |
|---|---|---|---|
| Dication (BV²⁺) | Positive of first reduction potential | "Normal" SERS spectrum of the adsorbed dication. | Characteristic bipyridinium ring modes are present. |
| Radical Cation (BV⁺•) | At or negative of the first reduction potential | Resonance Raman enhancement. | Drastic intensity increase of specific ring stretching modes (e.g., 19a mode). |
| Neutral (BV⁰) | At or negative of the second reduction potential | Further spectral changes corresponding to the neutral species. | Shift in frequencies and relative intensities of ring modes. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. For this compound, XPS can confirm the presence of its constituent elements (Carbon, Nitrogen, Bromine) and provide detailed information about their chemical environments, which is particularly useful when the compound is analyzed as a thin film or adsorbed layer.
The N 1s spectrum is characteristic of the quaternary pyridinium nitrogen. In pyridinium-based ionic liquids, the binding energy for this cationic nitrogen (N⁺) is typically found around 402.6 eV. rsc.org This high binding energy, compared to neutral pyridine (B92270) (around 399-400 eV), is a direct result of the positive charge on the nitrogen atom.
The C 1s spectrum is more complex and can be deconvoluted into several components. These include contributions from the aromatic carbons of the benzyl rings, the aliphatic methylene carbons, and the carbons of the pyridinium rings. The carbons directly bonded to the cationic nitrogen (C-N⁺) are expected to have a higher binding energy than the other aromatic carbons due to the electron-withdrawing effect of the quaternary nitrogen. A shake-up satellite peak, resulting from π-π* transitions in the aromatic rings, may also be observed at a higher binding energy relative to the main C 1s peaks. rsc.org
| Core Level | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|
| N 1s | Quaternary Pyridinium (N⁺) | ~402.6 rsc.org |
| C 1s | Pyridinium C-N⁺ | ~286.5 - 287.0 |
| C 1s | Aromatic C-C/C-H (Pyridinium & Benzyl) | ~285.5 - 286.0 |
| C 1s | Aliphatic C-N⁺ (Benzylic CH₂) | ~285.0 (often used for charge correction) rsc.org |
| C 1s | Shake-up Satellite (π-π*) | ~291.0 - 292.0 rsc.org |
| Br 3d | Bromide (Br⁻) | ~68 - 69 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the determination of a molecule's stable three-dimensional arrangement and the distribution of its electrons, which in turn govern its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com For 4,4'-Bis(N-benzylpyridinium) dibromide, DFT is employed to determine its most stable geometric structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is also a key output of DFT calculations. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excitable and more chemically reactive. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich benzyl (B1604629) and pyridinium (B92312) rings, while the LUMO would likely be distributed over the electron-deficient bipyridinium core, characteristic of viologens.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |
| Ionization Potential | - | Energy required to remove an electron |
Time-Dependent DFT (TD-DFT) for Excited State Characterization
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.orgresearchgate.net TD-DFT allows for the calculation of electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. nih.gov This method can predict the vertical excitation energies, which are crucial for interpreting UV-Vis absorption spectra.
A key output of TD-DFT calculations is the oscillator strength, a dimensionless quantity that represents the probability of a particular electronic transition. nih.govarxiv.org Transitions with high oscillator strengths are more likely to be observed in an absorption spectrum. For this compound, TD-DFT calculations would likely reveal intense transitions in the UV region, corresponding to π-π* transitions within the aromatic rings. Charge-transfer (CT) transitions, where an electron moves from the bromide anion to the bipyridinium cation, are also a characteristic feature of viologen salts and can be computationally explored. nih.govarxiv.org
Table 2: Hypothetical TD-DFT Calculated Excited State Properties of this compound
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | - | - | - | HOMO -> LUMO |
| S2 | - | - | - | HOMO-1 -> LUMO |
Simulation and Interpretation of Spectroscopic Data
Computational methods are invaluable for simulating and interpreting various types of spectroscopic data, providing a direct link between theoretical models and experimental observations.
Computational Prediction of NMR Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts.
For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for the protons and carbons in the pyridinium and benzyl rings. Comparing the computed chemical shifts with experimental data can help to confirm the molecular structure and assign the observed NMR signals. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured by the computational model.
Modeling of UV-Vis and Fluorescence Spectra
As mentioned in the context of TD-DFT, the calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum of this compound. sharif.edusharif.edu The simulated spectrum is typically represented as a series of Gaussian or Lorentzian peaks centered at the calculated excitation wavelengths, with the height of each peak proportional to its oscillator strength. This allows for a direct comparison with the experimentally measured spectrum, aiding in the assignment of absorption bands to specific electronic transitions. mdpi.com
Modeling fluorescence spectra computationally is more complex as it involves the excited state potential energy surface. The process typically involves optimizing the geometry of the first excited state (S1) using TD-DFT. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the fluorescence emission energy. The shape and vibrational fine structure of the fluorescence spectrum can also be modeled by calculating the vibrational frequencies in both the ground and excited states.
Computational Insights into Reaction Mechanisms and Energetics
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mdpi.comresearchgate.net For this compound, computational studies could investigate various reactions, such as its reduction to the radical cation and neutral species, which is a hallmark of viologen chemistry.
By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for a reaction can be determined. This provides crucial information about the reaction kinetics. The relative energies of reactants, intermediates, and products also reveal the thermodynamics of the reaction. For instance, a DFT study could explore the energetics of electron transfer to the dicationic 4,4'-Bis(N-benzylpyridinium) species, providing insights into its redox properties. While specific computational studies on the reaction mechanisms of this particular compound were not found in the provided search results, studies on related systems, such as the 4,4'-bipyridine-catalyzed reduction of nitrobenzene, demonstrate the utility of DFT in understanding reaction pathways. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical Studies of Intermolecular Interactions and Host-Guest Binding
Theoretical and computational chemistry offers a powerful lens through which to understand the intricate non-covalent interactions that govern the behavior of molecules like this compound, often referred to as benzyl viologen. While specific, in-depth computational studies focusing exclusively on this compound are not extensively detailed in the public domain, a wealth of theoretical research on closely related viologen derivatives and N-benzylpyridinium compounds provides significant insight into its expected intermolecular interactions and host-guest binding capabilities. These studies commonly employ methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore the geometry, energetics, and dynamics of these systems.
The primary forces driving the intermolecular interactions of benzyl viologen are ion-dipole, hydrophobic, and π-π stacking interactions. The dicationic nature of the bipyridinium core makes it an excellent candidate for forming strong electrostatic and ion-dipole interactions with polar molecules and the portals of macrocyclic hosts. The benzyl groups introduce significant hydrophobic character and the capacity for π-π stacking, which are crucial for recognition and binding within the nonpolar cavities of host molecules.
Host-Guest Binding with Cucurbiturils
Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a hydrophobic cavity and two electron-rich carbonyl portals, making them ideal for binding cationic guests like benzyl viologen. Theoretical calculations on similar pyridinium guests have confirmed that binding is typically driven by a combination of hydrophobic encapsulation of the aromatic groups and ion-dipole interactions between the positively charged nitrogen atoms and the carbonyl portals of the CB[n] host.
For instance, studies on N-benzylpyridinium derivatives with cucurbit researchgate.neturil (CB researchgate.net) have shown that the large cavity of CB researchgate.net can encapsulate a pair of stacked N-benzylpyridinium guests. This highlights the importance of both hydrophobic effects and π-π stacking in stabilizing the host-guest complex. Theoretical investigations into the binding modes of viologen guests with cucurbit nih.govuril (CB nih.gov) reveal that the mode of interaction can vary; the host may encapsulate the aromatic bipyridinium core or the alkyl/benzyl substituents, depending on which interaction maximizes the hydrophobic and electrostatic stabilization.
Host-Guest Binding with Cyclodextrins
Cyclodextrins (CDs), which are cyclic oligosaccharides, present a different host environment. They possess a hydrophobic inner cavity and a hydrophilic exterior. Theoretical studies on the inclusion complexes of viologen derivatives with β-cyclodextrin (β-CD) are common. These studies consistently show that the hydrophobic benzyl or other alkyl substituents are preferentially included within the β-CD cavity to minimize their contact with the aqueous environment.
DFT and MD simulations are crucial for elucidating the precise geometry and stability of these complexes. For example, computational models can predict the orientation of the guest molecule within the host cavity and calculate the binding free energy. These calculations often involve sophisticated force fields (like AMBER, GROMOS) and quantum chemical methods to accurately describe the non-covalent interactions, including van der Waals forces and hydrogen bonds, which are critical for the stability of the complex.
Table 6.4.1: Summary of Theoretical Approaches for Studying Viologen Host-Guest Complexes
| Host Molecule | Guest Type | Computational Method | Key Findings |
|---|---|---|---|
| Cucurbit nih.govuril (CB nih.gov) | Dialkyl Viologens | NMR Spectroscopy & Molecular Modeling | Inclusion of the aromatic nucleus for short-chain viologens; inclusion of alkyl chains for longer-chain viologens. |
| Cucurbit researchgate.neturil (CB researchgate.net) | N-benzylpyridinium | Theoretical Calculations | Encapsulation of a stacked pair of guest molecules, stabilized by hydrophobic and π-π interactions. |
| β-Cyclodextrin (β-CD) | Benzyl Viologen | Cyclic Voltammetry & Digital Simulation | Formation of an inclusion complex with the benzyl viologen monocation radical, driven by hydrophobic interactions. |
These theoretical studies collectively underscore that the host-guest binding of this compound is a multifaceted process. The ultimate stability and structure of the resulting complex depend on a delicate balance of electrostatic interactions between the cationic core and the host portals, and the hydrophobic encapsulation of the benzyl groups within the host cavity. Computational chemistry provides indispensable tools for dissecting these contributions and predicting the behavior of such supramolecular systems.
Advanced Materials Science and Chemical Engineering Applications
Utilization in Functional Materials
The inherent characteristics of 4,4'-Bis(N-benzylpyridinium) dibromide, such as its redox activity and aromatic nature, have led to its investigation in several classes of functional materials.
Ionic Liquids and Phase Transfer Catalysis
While research into this compound specifically as an ionic liquid is not extensively documented in the reviewed literature, its structural motifs are common in this class of materials. Pyridinium-based ionic liquids are a significant category of these salts, which are appreciated for their chemical and thermal stability. researchgate.net The presence of the benzyl (B1604629) group in this compound could influence properties like viscosity and gas separation performance, as seen in other benzyl-functionalized ionic liquids. mdpi.com
In the realm of phase transfer catalysis (PTC), quaternary ammonium (B1175870) salts are a cornerstone. nih.gov They facilitate reactions between reactants in immiscible phases by transferring one reactant across the phase boundary. Benzyl-substituted quaternary ammonium compounds, in particular, have been noted for their efficacy in nucleophilic substitution reactions. semanticscholar.org Bis-quaternary ammonium salts, such as bis-piperidinium and bis-pyrrolidinium compounds, have been synthesized and evaluated as two-center phase-transfer catalysts, showing effectiveness in etherification and N-alkylation reactions. unige.ch Although direct studies on this compound as a phase transfer catalyst were not prominent in the surveyed literature, its dicationic and lipophilic nature, conferred by the benzyl groups, suggests its potential utility in this catalytic application.
Components in Organic Semiconductors and Optoelectronic Devices
The redox-active nature of viologens, including the benzyl viologen cation of this compound, makes them promising materials for organic electronics. The benzyl viologen radical cation (BV•+) has been effectively used as an n-dopant for conjugated polymers like poly(naphthalenediimide-bithiophene) (pNDI-2T). mdpi.comrsc.org This doping enhances the electrical conductivity and stability of the semiconductor films. mdpi.comrsc.org Detailed studies indicate that the benzyl viologen radical cation facilitates charge transport by reducing the electron hopping distance. mdpi.comrsc.org
Viologen derivatives are also key components in electrochromic devices (ECDs) due to the distinct color changes associated with their different redox states. researchgate.netmdpi.com The dication (V²⁺) is typically colorless, the radical cation (V•⁺) is intensely colored (often blue or violet), and the neutral species (V⁰) can also be colored. rsc.org This reversible color switching upon application of an electrical potential is the basis for their use in applications like smart windows and displays. rsc.org While specific device performance data for this compound is not detailed, research on related viologen-based systems provides insight into their potential. For instance, viologen-incorporated hydrogels have been investigated for their redox-driven deformation, which could be applied in actuator technologies. nih.gov
Below is a table summarizing the performance of an organic semiconductor doped with the benzyl viologen radical cation.
| Parameter | Value | Reference |
| Doped Polymer | pNDI-2T | mdpi.com |
| Dopant | Benzyl Viologen Radical Cation (BV•+) | mdpi.com |
| Electrical Conductivity | 1.34 × 10⁻² S cm⁻¹ | mdpi.com |
| Stability | <30% degradation at 100 °C for 24 h | mdpi.com |
Materials for Paramagnetic Technologies
The one-electron reduction of the diamagnetic 4,4'-Bis(N-benzylpyridinium) dication (BV²⁺) generates the corresponding radical cation (BV•⁺), which is a paramagnetic species. researchgate.net The presence of an unpaired electron in the radical cation imparts magnetic properties to materials incorporating this species. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to study these viologen radicals, confirming their formation and characterizing their electronic environment. researchgate.netresearchgate.net
The paramagnetic nature of viologen radical cations allows for the development of materials with switchable magnetic properties. For instance, polymers containing viologen radical cation units have been shown to reversibly switch between paramagnetic and diamagnetic states in response to external stimuli like host-guest interactions or temperature changes in aqueous solutions. rsc.org This switching is accompanied by changes in both optical and magnetic properties. rsc.org Furthermore, the incorporation of viologen-based radicals into lanthanide coordination polymers has been explored as a strategy to modulate the photomagnetic and magnetocaloric effects of these materials. rsc.org
The magnetic properties of materials based on viologen radicals are summarized in the table below.
| Material System | Magnetic Property | Controlling Stimulus | Reference |
| Viologen Radical Cation Polymer | Reversible Paramagnetic-Diamagnetic Switching | Host-Guest Interactions / Temperature | rsc.org |
| Lanthanide Coordination Polymers with Viologen | Modulation of Photomagnetic and Magnetocaloric Effects | Light Irradiation and Radical Generation | rsc.org |
| Bipyridinium-bis(carboxylate) Radical | Temperature-Dependent Increase in Radical Concentration | Heating | researchgate.net |
Chemical Sensing and Detection Platforms
The electronic and structural features of this compound also lend themselves to applications in chemical sensing and detection.
Fluorescent Sensors for Anions and Other Analytes
While direct studies on the use of this compound as a fluorescent sensor are limited, the foundational principles of anion sensing suggest its potential. The electron-deficient nature of the bipyridinium core makes it a candidate for engaging in anion-π interactions. acs.orgrsc.org These noncovalent interactions between an anion and the face of a π-system can be harnessed for anion recognition and sensing. rsc.org
Structurally related compounds, such as those based on the quinolinium nucleus, have been developed as fluorescent probes for anions. nih.govresearchgate.net In these systems, fluorescence quenching is often observed upon binding of an anion. nih.gov The interaction between the anion and the positively charged aromatic system can lead to changes in the electronic state of the fluorophore, resulting in a detectable change in fluorescence intensity or lifetime. Given the structural similarities and the presence of a π-acidic bipyridinium core, it is plausible that this compound could exhibit similar anion sensing capabilities, potentially through a fluorescence quenching mechanism.
Development of Electrochemical Sensing Devices
The well-defined and reversible redox behavior of viologens makes them excellent candidates for components in electrochemical sensors. researchgate.netnih.gov They can act as redox indicators or mediators, facilitating electron transfer between an electrode and an analyte. researchgate.netnih.gov The standard reduction potential of benzyl viologen is a known reference point in redox chemistry. nih.gov
The modification of electrode surfaces with bipyridinium derivatives has been shown to create effective sensing platforms. For example, a glassy carbon electrode modified with a film of 1-phenylmethyl-4,4′-bipyridinium has been successfully used for the amperometric detection of hydrogen peroxide and oxygen. researchgate.net This modified electrode exhibited high antifouling ability, making it suitable for environmental monitoring. researchgate.net The operational principle of such sensors often relies on the viologen moiety mediating the electrochemical reduction or oxidation of the target analyte at the electrode surface. researchgate.net These findings suggest a strong potential for this compound to be used in the fabrication of electrochemical sensors for a variety of analytes.
The table below presents the performance of an electrochemical sensor based on a related phenylmethyl-4,4′-bipyridinium modified electrode.
| Analyte | Linear Range | Detection Limit | Reference |
| Hydrogen Peroxide (H₂O₂) | 5 to 60 µM | 0.25 µM | researchgate.net |
Photoactive Systems and Polymer Chemistry
The unique electronic and structural characteristics of this compound make it a molecule of interest in the realms of photoactive systems and polymer chemistry. Its bipyridinium core, substituted with benzyl groups, provides a versatile scaffold for applications ranging from initiating polymerization reactions to serving as a fundamental component in the construction of complex macromolecular architectures.
Photoinitiators for Photopolymerization and 3D Printing Applications
While direct studies detailing the use of this compound as a photoinitiator are not extensively documented in the reviewed literature, the broader class of pyridinium (B92312) and bipyridinium salts has been investigated for their potential in initiating photopolymerization reactions. N-benzyl pyridinium salts, for instance, have been explored as both thermal and photochemical initiators for cationic polymerization. researchgate.net The initiation mechanism in such systems can involve the generation of reactive species through either homolytic or heterolytic cleavage upon photoirradiation. researchgate.net
Bipyridinium salts have also been studied in the context of the photopolymerization of acrylic monomers. researchgate.net Research has indicated that the presence of atmospheric oxygen can enhance the efficiency of radical production in these systems, suggesting a one-electron transfer mechanism involving oxygen. researchgate.net This is a critical consideration for applications like 3D printing, where polymerization often occurs in an ambient environment.
The potential of a given compound to act as a photoinitiator is dependent on its ability to absorb light in the emission spectrum of the light source and to subsequently generate reactive species that can initiate polymerization. For 3D printing applications, particularly those utilizing visible light, it is crucial for the photoinitiator to have significant absorption in the visible range. acs.orgrsc.org The development of photoinitiators for 3D printing is an active area of research, with a focus on creating systems that are efficient, have low toxicity, and are compatible with a variety of monomers and printing technologies. sigmaaldrich.com
The table below summarizes the characteristics of related compounds as photoinitiators, providing a basis for the potential evaluation of this compound in this capacity.
| Compound Class | Polymerization Type | Initiation Mechanism | Potential Application |
| N-Benzyl Pyridinium Salts researchgate.net | Cationic | Photochemical cleavage | Coatings, Adhesives |
| Bipyridinium Salts researchgate.net | Free Radical (Acrylics) | One-electron transfer with oxygen | Dental resins, 3D printing |
| Benzylpyrazinium Salts nih.govresearchgate.net | Cationic (Epoxides) | Photo-induced generation of initiating species | Epoxy resins, Composites |
Building Blocks for One-Dimensional (1D) and Two-Dimensional (2D) Polymeric Architectures
The rigid, linear structure of the 4,4'-bipyridine (B149096) unit makes it an excellent building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are formed through the self-assembly of metal ions and organic ligands, creating extended networks with diverse topologies and potential applications in areas such as gas storage, catalysis, and sensing.
Numerous studies have demonstrated the use of 4,4'-bipyridine and its derivatives in the synthesis of 1D and 2D coordination polymers. doi.orgnih.govmdpi.comresearchgate.net In these structures, the bipyridine ligand typically bridges two metal centers, leading to the formation of linear chains (1D) or layered sheets (2D). The final architecture of the polymer is influenced by several factors, including the coordination geometry of the metal ion, the nature of other ligands present, and the reaction conditions. doi.orgplu.mxresearchgate.net
While research specifically employing this compound as a building block for such architectures is not prevalent in the reviewed literature, its structural similarity to well-studied 4,4'-bipyridine-based ligands suggests its potential in this area. The presence of the benzyl groups could introduce additional steric bulk and potential for π-π stacking interactions, which could influence the packing and dimensionality of the resulting polymeric structures.
The following table outlines the types of polymeric architectures formed with related 4,4'-bipyridine-based ligands.
| Ligand | Metal Ion(s) | Resulting Architecture | Key Features |
| 4,4'-Bipyridine | Zn(II) | 1D Chains mdpi.com | Linear coordination, potential for antimicrobial applications. |
| 4,4'-Bipyridazine | Cu(I), Cu(II), Zn(II) | 1D and 3D Polymers nih.gov | Versatile coordination modes (bi-, tri-, and tetradentate). |
| (3-carboxyl-phenyl)-(4-(2'-carboxyl-phenyl)-benzyl) ether and 2,2'-bipyridine | Mn(II), Co(II), Cd(II), Zn(II) | 1D and 2D Supramolecular Structures doi.orgplu.mxresearchgate.net | Influence of π-π interactions on the final architecture. |
| 1,2,4,5-benzenetetracarboxylic acid and 4,4'-bipyridine | Lanthanides (Pr, Eu, Gd) | 3D Framework with 1D Channels researchgate.net | Bipyridine acts as a template in the formation of the framework. |
Chemical Biology and Analytical Tool Development (Non-Therapeutic/Non-Clinical Focus)
The application of this compound and related pyridinium compounds extends into the field of chemical biology, where they can be utilized as tools for imaging and for the specific modification of biomolecules. These applications are focused on fundamental research and are not intended for therapeutic or clinical use.
Fluorescent Probes for Biological Imaging
Fluorescent probes are indispensable tools in biological research, enabling the visualization of cellular components and processes with high specificity. nih.govresearchgate.netmdpi.com While the intrinsic fluorescence of this compound has not been extensively characterized, the broader class of pyridinium and bipyridinium compounds, particularly those with extended conjugation, has shown promise in this area.
For example, a novel viologen derivative, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide, which shares the N-benzylpyridinium feature, has been synthesized and shown to possess interesting optical properties, with strong absorption in both the UV and visible regions. mdpi.com This suggests that the benzylpyridinium moiety can be a component of larger, fluorescent molecular architectures. The development of new fluorescent small molecules for labeling biomolecules is an active area of research, with a focus on creating probes that are bright, photostable, and can be easily conjugated to target molecules. mdpi.com
The potential of a molecule as a fluorescent probe is determined by its photophysical properties, as summarized in the table below.
| Photophysical Property | Description | Importance for Fluorescent Probes |
| Absorption Spectrum | The range of wavelengths of light that a molecule absorbs. | Must overlap with the emission of the excitation light source. |
| Emission Spectrum | The range of wavelengths of light emitted by the molecule after excitation. | Should be in a region with low background fluorescence from biological samples. |
| Quantum Yield | The ratio of photons emitted to photons absorbed. | A higher quantum yield results in a brighter probe. |
| Photostability | The ability of the molecule to resist photochemical degradation. | Allows for longer imaging times without signal loss. |
Reagents for Site-Specific Bioconjugation and Protein Modification
Site-specific modification of proteins is a powerful technique for studying protein function, tracking their localization within cells, and developing new research tools. Pyridinium salts have emerged as versatile reagents for achieving such modifications.
Research has demonstrated that N-carbamoyl pyridinium salts can be used for the photo-induced, site-selective modification of tryptophan residues in peptides and proteins. nih.govtaylorresearchgroup.orgresearchgate.net This method relies on photo-induced electron transfer (PET) and allows for the introduction of functional handles, such as biotin (B1667282) or azide (B81097) groups, for further analysis. researchgate.net The reaction can be triggered with visible light, making it suitable for use in biological systems. nih.gov
Furthermore, pyridinium salts derived from amino acids have been used in deaminative reductive cross-coupling reactions to synthesize noncanonical amino acids and to diversify peptides. nih.gov This highlights the utility of the pyridinium group as a reactive handle in complex chemical transformations on biological molecules.
The following table details the application of pyridinium salts in protein modification.
| Pyridinium Salt Type | Target Residue/Molecule | Reaction Type | Key Features |
| N-Carbamoyl Pyridinium Salts nih.govtaylorresearchgroup.orgresearchgate.net | Tryptophan | Photo-induced Electron Transfer (PET) | High selectivity, triggered by visible light, can be used in cell lysates and live cells. nih.govresearchgate.net |
| Amino Acid Pyridinium Salts nih.gov | Amino Acids/Peptides | Deaminative Reductive Cross-Coupling | Enables synthesis of noncanonical amino acids and peptide diversification. |
Given these examples, it is conceivable that this compound, with its two reactive pyridinium sites, could be explored as a cross-linking agent or as a scaffold for the development of new bioconjugation reagents.
Conclusion and Future Research Perspectives
Synthesis of Novel Analogs and Architectures Based on the 4,4'-Bis(N-benzylpyridinium) Dibromide Scaffold
The synthetic versatility of the 4,4'-bipyridine (B149096) core is a primary driver for future research. A key direction involves the creation of asymmetric viologens to overcome limitations like the dimerization of radical cations, which can impair the performance of electrochromic devices (ECDs). nih.gov By introducing different substituents on each nitrogen atom, such as a bulky benzyl (B1604629) group on one side and an alkyl chain on the other (e.g., 1-benzyl-1′-heptyl-4,4′-bipyridinium), researchers can suppress dimer formation. nih.govrsc.org This molecular asymmetry leads to more stable colored states and improved ECD performance, including larger transmittance contrast, faster response times, and enhanced cyclic stability. rsc.org Microwave-assisted synthesis has emerged as an efficient method for producing both symmetric and asymmetric viologens, offering significantly reduced reaction times and high yields compared to conventional heating methods. lookchem.com
Future work will likely focus on:
Expanding Asymmetry: Systematically exploring a wider range of bulky and electronically diverse substituents to fine-tune redox potentials and steric hindrance, thereby optimizing performance in applications like redox flow batteries and molecular switches. chemrxiv.orgacs.org
Core Modifications: Moving beyond simple N-alkylation to functionalize the pyridyl rings themselves. Introducing substituents at various positions on the 4,4'-bipyridine skeleton can create linkers for 2D self-assembled patterns on surfaces. researchgate.net
Extended Conjugated Systems: Synthesizing analogs where the bipyridinium core is bridged by conjugated moieties like anthracene (B1667546) or benzothiadiazole. mdpi.commdpi.com These "extended viologens" can exhibit dual electrochromic-fluorescent functionality, opening avenues for new types of optoelectronic devices. mdpi.com
Polymeric and Framework Structures: Incorporating the benzyl viologen motif into larger, covalently bonded structures such as porous organic polymers (POPs). rsc.org These viologen-based POPs (vPOPs) possess high surface areas and redox activity, making them suitable for catalysis, environmental remediation, and energy storage. rsc.org
Expanding the Scope of Supramolecular Assemblies and Recognition Phenomena
The dicationic nature of the 4,4'-Bis(N-benzylpyridinium) scaffold makes it an exceptional building block for constructing complex supramolecular architectures through non-covalent interactions. This area is ripe for exploration, with significant potential in creating dynamic and responsive materials.
Future research directions include:
Host-Guest Chemistry: Deepening the study of interactions with macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins. Encapsulating viologen guests within CB researchgate.net can lead to the formation of charge-transfer complexes and supramolecular polymers, which can be controlled by external stimuli. acs.org For instance, viologen-modified glutamide derivatives can form chiral supramolecular assemblies that exhibit redox-induced switching of their chiroptical properties. rsc.org
Mechanically Interlocked Molecules (MIMs): Designing and synthesizing more sophisticated rotaxanes and catenanes where the benzyl viologen unit acts as a recognition site. slideshare.netresearchgate.netuh.edunih.gov These interlocked structures are fundamental to the development of molecular machines, where the relative position of the components can be controlled electrochemically, leading to applications in molecular electronics and nano-valves. slideshare.netuh.edu
Self-Assembled Monolayers: Investigating the co-adsorption of benzyl viologen with anions like chloride on conductive surfaces such as copper. maynoothuniversity.iemaynoothuniversity.ie These organized layers, driven by electrostatic interactions, can form protective films that inhibit corrosion, demonstrating a practical application of viologen-based self-assembly. maynoothuniversity.iemaynoothuniversity.ie
Supramolecular Hydrogels: Utilizing viologen-containing polymers cross-linked with cyclodextrin (B1172386) dimers to form hydrogels. beilstein-journals.org The formation and properties of these materials are governed by the specific host-guest complementarity, and their elasticity could potentially be controlled electrochemically. beilstein-journals.org
Advancements in Electrochemical and Photophysical Functionality
The core functionality of this compound lies in its reversible redox behavior, which gives rise to distinct electrochromic and photophysical properties. researchgate.netrsc.org Future research will aim to refine these properties for more advanced and efficient applications.
Key areas for advancement are:
Multi-Color Electrochromism: While benzyl viologen typically shows a blue or violet color in its radical cation state, molecular engineering can achieve a wider color palette. mdpi.com Introducing different substituents or creating asymmetric structures can tune the absorption spectra, with goals of achieving neutral gray or even transparent-to-black switching for high-performance smart windows. sustech.edu.cn
Enhanced Stability and Efficiency: A major challenge in viologen-based ECDs is the long-term stability of the radical cations. nih.gov Strategies like creating asymmetric viologens to prevent dimerization are crucial. rsc.org Future work will explore novel counterions and electrolyte compositions to further improve cycling stability and coloration efficiency. rsc.orgnih.gov
Photo-Electrochromic Systems: Developing dual-responsive materials that change color in response to both electrical potential and light. Extended viologen derivatives have shown promise in this area, enabling the fabrication of smart windows with multiple operating modes (electrochromic, photochromic, and combined). researchgate.net
N-Doping and Thermoelectrics: Utilizing the benzyl viologen radical cation as an effective n-dopant for conducting polymers. rsc.orgresearchgate.net This application has shown promise in improving the electrical stability of n-doped polymers, which are critical for developing organic thermoelectric devices that can convert waste heat into electricity. rsc.orgresearchgate.net
Table 1: Electrochemical Properties of Selected Viologen Derivatives
| Compound | First Reduction Potential (V) | Second Reduction Potential (V) | Application Highlight |
|---|---|---|---|
| Benzyl Viologen (BV) | -0.57 vs SCE maynoothuniversity.ie | -0.73 vs SCE maynoothuniversity.ie | Corrosion inhibition on copper maynoothuniversity.ie |
| 1-benzyl-1′-heptyl viologen (BHV²⁺) | Not specified | Not specified | Stable electrochromic devices rsc.org |
| DVB²⁺ (vinylbenzyl substituted) | -0.99 vs Ag/AgCl sustech.edu.cn | Not specified | Transparent-to-gray electrochromic device sustech.edu.cn |
Emerging Interdisciplinary Applications in Materials and Analytical Sciences
The unique properties of the 4,4'-Bis(N-benzylpyridinium) scaffold are enabling its use in a growing number of interdisciplinary fields, bridging chemistry with materials science, biology, and analytics.
Promising future applications include:
Energy Storage: Systematically studying viologen derivatives, including PEGylated analogs, for use in aqueous redox flow batteries. chemrxiv.org Molecular engineering can enhance the solubility and stability of viologens, leading to higher volumetric capacity and longer cycle life in grid-scale energy storage systems. chemrxiv.orgacs.orgresearchgate.net
Catalysis: Leveraging the redox-active nature of viologen-based materials, such as vPOPs, for catalytic applications. These porous polymers have shown efficacy in facilitating reactions like reductive debromination. rsc.org
Sensing and Biosensing: Incorporating viologen moieties as electron transfer mediators in biosensors. researchgate.net The ability of viologens to shuttle electrons between an electrode surface and a biomaterial's active site is a key feature for development. Furthermore, viologen-based redox switches are being explored for sensing environmental pollutants. rsc.org
Corrosion Protection: Applying self-assembled layers of benzyl viologen to protect metal surfaces. Films formed with benzyl viologen and chloride anions have been shown to significantly inhibit the corrosion of copper, offering a novel, molecule-based approach to surface protection. maynoothuniversity.iemaynoothuniversity.ie
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4'-Bis(N-benzylpyridinium) dibromide with high purity?
- Methodological Answer : Synthesis typically involves quaternization of 4,4'-bipyridine with benzyl bromide in anhydrous solvents (e.g., acetonitrile) under nitrogen atmosphere to prevent oxidation. Purification via recrystallization from ethanol/water mixtures is critical to remove unreacted precursors. Structural validation requires elemental analysis, NMR, and single-crystal X-ray diffraction (SCXRD) to confirm the bipyridinium core and bromide counterions .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : SCXRD is the gold standard for structural elucidation. Key parameters include unit cell dimensions, hydrogen-bonding networks, and π–π interactions (Table 1, ). Data collection at low temperatures (e.g., 110 K) minimizes thermal motion artifacts. Refinement software like SHELXL or OLEX2 is used to model atomic positions and validate crystallographic data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation of aerosols. The compound’s pyridinium structure may cause skin/eye irritation (Category 2A GHS classification). Storage in airtight containers under inert gas (e.g., argon) prevents hygroscopic degradation .
Advanced Research Questions
Q. How do π–π interactions and hydrogen bonding influence the supramolecular assembly of this compound?
- Methodological Answer : SCXRD data (CCDC 2173318, ) reveal face-to-face π–π stacking (3.5–4.0 Å interplanar distances) and C–H···Br hydrogen bonds (2.8–3.2 Å). Computational tools like CrystalExplorer can quantify interaction energies. These non-covalent forces stabilize crystal lattices and may dictate solubility and electrochemical properties .
Q. What experimental strategies resolve contradictions in redox behavior reported for bipyridinium salts?
- Methodological Answer : Discrepancies in reduction potentials (e.g., vs. Ag/AgCl) may arise from solvent polarity or counterion effects. Cyclic voltammetry in rigorously dried DMF under argon, paired with DFT calculations (B3LYP/6-31G*), helps correlate experimental redox peaks with molecular orbital energies. Compare results with structurally analogous viologens (e.g., 1,1'-dioctyl-4,4'-bipyridinium dibromide) .
Q. How can researchers design experiments to probe the compound’s reactivity with nucleophiles like cyanide?
- Methodological Answer : Kinetic studies using UV-Vis spectroscopy track nucleophilic attack at the pyridinium α-position. Reaction with KCN in aqueous ethanol at controlled pH (7–9) yields hydroxymethyl derivatives. Isolate intermediates via flash chromatography and characterize via HRMS and 2D NMR (e.g., NOESY for stereochemical analysis) .
Methodological Recommendations
- Synthesis : Optimize benzylation stoichiometry (1:2.1 bipyridine:benzyl bromide) to minimize side products.
- Characterization : Use SCXRD for definitive structural assignment, supplemented by Hirshfeld surface analysis for non-covalent interactions .
- Electrochemistry : Employ three-electrode cells with platinum working electrodes to ensure reproducible redox data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
